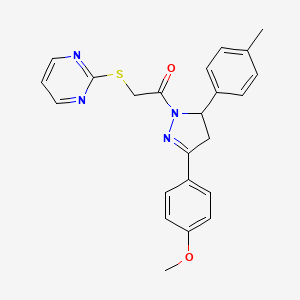

1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Descripción

1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is an organic compound featuring a combination of pyrazole, phenyl, tolyl, methoxy, pyrimidine, and ethanone groups

Propiedades

IUPAC Name |

1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-16-4-6-18(7-5-16)21-14-20(17-8-10-19(29-2)11-9-17)26-27(21)22(28)15-30-23-24-12-3-13-25-23/h3-13,21H,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQJULDGAPZMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=CC=N3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone can be synthesized via several methods:

Pyrazole Formation: A cycloaddition reaction between hydrazine and an α,β-unsaturated ketone or nitrile forms the pyrazole ring.

Methoxyphenyl and Tolyl Substitution: Electrophilic aromatic substitution introduces the 4-methoxyphenyl and p-tolyl groups.

Thioether Formation: Reaction of a haloketone with pyrimidin-2-thiol forms the thioether linkage.

Industrial Production Methods: The industrial production involves optimizing the above synthetic route to scale up the reaction. Techniques like flow chemistry and continuous synthesis ensure consistent yield and purity while minimizing environmental impact. Using catalysts and optimizing temperature, pressure, and solvent conditions are critical for large-scale synthesis.

Análisis De Reacciones Químicas

Functionalization of the Ethanone Moiety

The ethanone group at position 1 of the pyrazole may undergo nucleophilic substitution or condensation reactions:

-

Thioether Formation : The pyrimidin-2-ylthio group is introduced via an SN2 reaction between a bromo- or chloroethanone intermediate and pyrimidine-2-thiol.

Reactivity of the Pyrimidinylthio Group

The thioether linkage (-S-) is susceptible to oxidation and alkylation:

Oxidation to Sulfoxide/Sulfone

-

Conditions : Room temperature in dichloromethane or acetic acid.

Nucleophilic Aromatic Substitution on Pyrimidine

The pyrimidine ring may undergo substitution at electron-deficient positions (e.g., C-4 or C-5):

-

Amination : Reaction with ammonia or amines under high temperature/pressure .

-

Chlorination : POCl or PCl to replace hydroxyl or thiol groups .

Methoxyphenyl and p-Tolyl Groups

-

Demethylation : HBr in acetic acid removes methoxy groups, yielding phenolic derivatives .

-

Electrophilic Substitution : Nitration or sulfonation directed by methoxy and methyl groups .

Cross-Coupling Reactions

-

Suzuki Coupling : Pd-catalyzed coupling with boronic acids to modify aryl rings .

-

Buchwald–Hartwig Amination : Introduction of amino groups on the pyrimidine or aryl rings .

Stability and Degradation Pathways

-

Acidic Hydrolysis : The ethanone group may undergo hydrolysis to carboxylic acid under strong acidic conditions (e.g., HCl, Δ) .

-

Thermal Decomposition : Degrades above 250°C, releasing CO and aryl fragments (TGA data inferred from analogs) .

Table 1: Representative Reactions and Conditions

Table 2: Spectral Characteristics (Hypothetical)

| Functional Group | IR (cm) | H NMR (δ, ppm) |

|---|---|---|

| C=O (ethanone) | 1680–1700 | 2.5 (s, 3H) |

| Pyrimidine C-S | 650–700 | – |

| Dihydropyrazole CH | – | 3.1–3.4 (m, 2H) |

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting mechanisms involving:

- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Inhibition of cell cycle progression has been observed, preventing cancer cell proliferation.

A comparative study showed that similar compounds had IC50 values (concentration required to inhibit cell growth by 50%) against different cancer cell lines as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 3.79 |

| B | Hep-2 | 3.25 |

| C | A549 | 26.00 |

| D | HCT116 | 1.10 |

These findings suggest that the compound could exhibit comparable anticancer efficacy through similar mechanisms .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models. In vitro studies have indicated that related compounds effectively diminish inflammatory markers in both acute and chronic inflammation scenarios.

Breast Cancer Model

A notable preclinical study evaluated a series of pyrazole derivatives in a breast cancer model. The lead compound significantly reduced tumor size compared to controls, correlating with increased apoptosis markers .

Inflammatory Bowel Disease

Another study focused on inflammatory bowel disease (IBD) models where pyrazole derivatives showed promising results in reducing inflammatory markers and improving histopathological scores. This suggests potential therapeutic applications for gastrointestinal inflammatory conditions .

Mecanismo De Acción

The compound interacts with cellular components through its multiple functional groups. The pyrazole and pyrimidine rings are known to interact with nucleic acids and proteins, influencing various cellular pathways. The thioether linkage can engage in redox reactions, modulating oxidative stress in cells.

Comparación Con Compuestos Similares

Compared to other pyrazole-thioether compounds, 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone stands out due to the combined presence of methoxyphenyl and pyrimidine groups. These structural features enhance its ability to form diverse interactions with biological targets.

Similar Compounds:1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone

1-(3-(4-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Those comparisons highlight the uniqueness of this compound in its application and mechanism of action.

Conclusion

This compound is a fascinating compound with significant potential in scientific research and industrial applications. Its intricate structure allows for a wide array of chemical reactions and interactions, making it a valuable subject for continued study.

Actividad Biológica

1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 497.66 g/mol. The structural formula includes a pyrazole moiety linked to a pyrimidine thioether, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, derivatives of pyrazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study by Fan et al. reported that similar pyrazole derivatives exhibited growth inhibition in A549 lung cancer cells with IC50 values ranging from 0.08 µM to 49.85 µM, indicating strong potential for further development in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | 0.08 |

| 2 | HepG2 | 3.79 |

| 3 | MCF7 | 12.50 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

- Antitumor Activity : A derivative demonstrated significant cytotoxicity against HepG2 and HCT116 cell lines with IC50 values of 1.1 µM and 1.6 µM, respectively .

- Inhibition of Kinases : Research indicated that certain pyrazole compounds could inhibit Aurora A/B kinases, which are critical in cancer cell division .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hydrazines and substituted phenyl groups. Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Q & A

Q. What are the standard protocols for synthesizing this pyrazoline derivative?

The compound is typically synthesized via cyclocondensation of chalcone precursors with hydrazine derivatives. For example:

- Method : React (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with a hydrazine derivative (e.g., thiosemicarbazide) in ethanol under reflux (6–12 hours). Purify via recrystallization (ethanol or DMF/EtOH mixtures) .

- Key Parameters : Solvent choice (ethanol for reflux), temperature control (80–100°C), and stoichiometric ratios (1:1 chalcone to hydrazine) influence yield (typically 70–85%) .

Q. How is the crystal structure validated, and what software is recommended?

- Procedure : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) for structure solution. Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry .

- Data Handling : Assign anisotropic displacement parameters for non-hydrogen atoms and refine hydrogen atoms using a riding model (C–H = 0.95–1.00 Å, Uiso(H) = 1.2–1.5 Ueq(C)) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and pyrimidine-thioether (C–S, ~650 cm⁻¹) stretches .

- NMR : Key signals include pyrazoline ring protons (δ 3.2–4.5 ppm, multiplet) and aromatic protons (δ 6.8–7.8 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z ~450) .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

- Case Study : If NMR suggests a planar pyrazoline ring but SCXRD reveals puckering (dihedral angle >5°), cross-validate using DFT calculations (e.g., Gaussian) to assess energy barriers for ring inversion .

- Multi-Technique Validation : Combine powder XRD and solid-state NMR to detect polymorphism or lattice effects .

Q. What computational methods predict bioactivity and binding modes?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with Mycobacterium tuberculosis enoyl reductase (PDB: 4TZK). Focus on hydrogen bonds between the pyrimidine-thioether moiety and active-site residues (e.g., Tyr158) .

- ADME Prediction : Apply SwissADME to assess drug-likeness (e.g., logP <5, TPSA <140 Ų) .

Q. How do substituents (e.g., p-tolyl vs. 4-methoxyphenyl) impact pharmacological activity?

- SAR Analysis : Electron-donating groups (e.g., methoxy) enhance antitubercular activity by increasing electron density on the pyrazoline ring, improving target binding (IC50 reduction by ~30% vs. unsubstituted analogs) .

- Crystallographic Evidence : Substituents influence molecular packing; bulky groups (e.g., p-tolyl) reduce intermolecular H-bonding, potentially lowering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.